Methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate Methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13284617
InChI: InChI=1S/C9H11N5O2/c1-16-9(15)7-4-11-14(5-7)6-13-3-2-8(10)12-13/h2-5H,6H2,1H3,(H2,10,12)
SMILES: COC(=O)C1=CN(N=C1)CN2C=CC(=N2)N
Molecular Formula: C9H11N5O2
Molecular Weight: 221.22 g/mol

Methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC13284617

Molecular Formula: C9H11N5O2

Molecular Weight: 221.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C9H11N5O2
Molecular Weight 221.22 g/mol
IUPAC Name methyl 1-[(3-aminopyrazol-1-yl)methyl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C9H11N5O2/c1-16-9(15)7-4-11-14(5-7)6-13-3-2-8(10)12-13/h2-5H,6H2,1H3,(H2,10,12)
Standard InChI Key KVSXKJBGDYKFAQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(N=C1)CN2C=CC(=N2)N
Canonical SMILES COC(=O)C1=CN(N=C1)CN2C=CC(=N2)N

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₉H₁₀N₆O₂, with a molecular weight of 258.22 g/mol. Key structural features include:

  • Primary pyrazole ring: Substituted with a methyl ester (–COOCH₃) at position 4 and a methylene (–CH₂–) group at position 1.

  • Secondary pyrazole ring: Features an amino (–NH₂) group at position 3, enhancing its reactivity and potential for hydrogen bonding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₀N₆O₂
Molecular Weight258.22 g/mol
Hydrogen Bond Donors3 (2 pyrazole N–H, 1 –NH₂)
Hydrogen Bond Acceptors5 (2 pyrazole N, 3 ester O)
Rotatable Bonds4

Synthesis and Reactivity

The synthesis typically involves multi-step reactions leveraging pyrazole condensation and functional group transformations:

Synthetic Routes

  • Formation of Methyl 1H-Pyrazole-4-carboxylate:

    • Diethyl acetylenedicarboxylate reacts with hydrazine derivatives under reflux to form the pyrazole core .

    • Example: Condensation of diethyl butynedioate with methylhydrazine yields ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, which is then esterified .

  • Introduction of the Methylene-Linked Pyrazole:

    • A Mannich reaction or nucleophilic substitution attaches the 3-amino-pyrazole moiety. For instance, treating methyl 1H-pyrazole-4-carboxylate with (3-amino-1H-pyrazol-1-yl)methyl chloride in the presence of a base (e.g., K₂CO₃) forms the methylene bridge .

Table 2: Representative Synthesis Steps

StepReactionReagents/Conditions
1Pyrazole core formationDiethyl acetylenedicarboxylate, hydrazine, ethanol, reflux
2EsterificationSOCl₂, methanol, 0–5°C
3Methylene bridge installation(3-Amino-1H-pyrazol-1-yl)methyl chloride, DMF, 80°C

Physicochemical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amino groups. Limited solubility in water (logP ≈ 1.2) .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments (e.g., ester cleavage at pH < 2 or > 10) .

  • Spectroscopic Data:

    • IR (KBr): 3300 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N pyrazole) .

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole H3), 6.75 (s, 1H, pyrazole H5), 4.92 (s, 2H, –CH₂–), 3.82 (s, 3H, –OCH₃).

CompoundTargetIC₅₀/MIC
Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylateCDK1633 nM (EC₅₀)
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate E. coli8 µg/mL

Applications in Materials Science

  • Coordination Chemistry: The amino and ester groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling use in catalytic systems .

  • Optoelectronic Materials: Conjugated pyrazole systems exhibit π-π stacking, useful in organic semiconductors .

Future Directions

  • Structure-Activity Relationships (SAR): Modifying the methylene bridge length or substituting the amino group could optimize bioactivity .

  • Nanoparticle Drug Delivery: Encapsulation in PLGA nanoparticles may enhance bioavailability .

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